REACTION_CXSMILES
|
[C:1]([C:4]1[CH:16]=[CH:15][C:14]2[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[NH:7][C:6]=2[CH:5]=1)(=O)[CH3:2].CC(C)[O-].[Al+3].CC(C)[O-].CC(C)[O-].CC(C)=O>C1(C)C(C)=CC=CC=1>[CH:1]([C:4]1[CH:16]=[CH:15][C:14]2[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[NH:7][C:6]=2[CH:5]=1)=[CH2:2] |f:1.2.3.4|
|
Name
|
Polymers 14
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=CC=2NC3=CC=CC=C3C2C=C1
|
Name
|
aluminum isopropoxide
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
CC([O-])C.[Al+3].CC([O-])C.CC([O-])C
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The monomer of this polymer is synthesized in accord with the procedures
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
TEMPERATURE
|
Details
|
Such heating
|
Type
|
CUSTOM
|
Details
|
is removed
|
Type
|
DISTILLATION
|
Details
|
by distillation
|
Type
|
TEMPERATURE
|
Details
|
Upon cooling
|
Type
|
CUSTOM
|
Details
|
particulates (principally aluminum isopropoxide) are removed from the mixture by filtration
|
Type
|
CUSTOM
|
Details
|
the filtrate collected in water
|
Type
|
CUSTOM
|
Details
|
the xylene and aqueous layers separate, whereupon the xylene
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer subsequently extracted with three 60 milliliter portions of ether
|
Type
|
WASH
|
Details
|
The combined extracts are washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate (MgSO4 /NaOH)
|
Type
|
CUSTOM
|
Details
|
Evaporation of the ether
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)C1=CC=2NC3=CC=CC=C3C2C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |